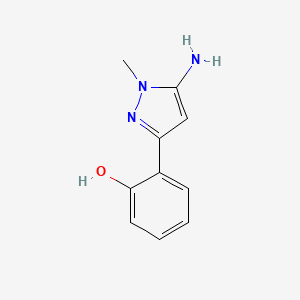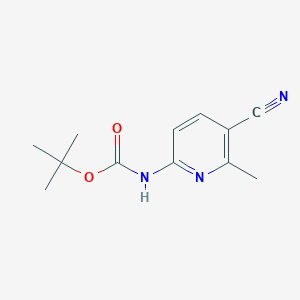![molecular formula C26H26ClN3O3S B2654492 3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine CAS No. 478249-80-8](/img/structure/B2654492.png)
3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a quinazolinimine derivative. Quinazolinimines are a type of organic compound that contain a quinazoline core, which is a type of heterocyclic aromatic organic compound. This particular compound has various substituents attached to the quinazoline core, including a 3-chloro-4-methoxybenzyl group, a 2-methylbenzylsulfanyl group, and two methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be based on the quinazoline core, with the various substituents attached at the appropriate positions . The presence of these substituents would likely have a significant impact on the physical and chemical properties of the compound.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various substituents. For example, the chloro group is a good leaving group, which could make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various substituents. For example, the presence of the methoxy groups could increase the compound’s solubility in organic solvents .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine”:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the growth of various cancer cell lines. Its unique structure allows it to interfere with cellular processes critical for cancer cell proliferation and survival. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for developing new anticancer therapies .
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties. It has been tested against a range of bacterial and fungal strains, showing effectiveness in inhibiting their growth. This makes it a valuable compound for developing new antibiotics or antifungal agents, especially in the face of rising antibiotic resistance .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It appears to protect neuronal cells from oxidative stress and apoptosis, which are key factors in the progression of these diseases. This suggests potential applications in developing treatments that can slow down or prevent neurodegeneration .
Anti-inflammatory Properties
Studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Its ability to modulate the immune response could be beneficial in managing chronic inflammation .
Cardioprotective Effects
The compound has also been studied for its cardioprotective effects. It appears to protect cardiac cells from damage caused by ischemia (restricted blood supply) and reperfusion (restoration of blood supply). This suggests potential applications in treating heart diseases, particularly in preventing damage during heart attacks.
These applications highlight the versatility and potential of “3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine” in various fields of scientific research. Each application opens up new avenues for developing treatments and therapies for a range of diseases and conditions.
Anticancer Research Antimicrobial Activity Neuroprotective Effects Anti-inflammatory Properties : Antioxidant Activity : Enzyme Inhibition : Antiviral Applications : Cardioprotective Effects
Orientations Futures
Propriétés
IUPAC Name |
3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-[(2-methylphenyl)methylsulfanyl]quinazolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O3S/c1-16-7-5-6-8-18(16)15-34-26-29-21-13-24(33-4)23(32-3)12-19(21)25(28)30(26)14-17-9-10-22(31-2)20(27)11-17/h5-13,28H,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDMRSFCONGQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=CC(=C(C=C3C(=N)N2CC4=CC(=C(C=C4)OC)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Bromo-phenoxymethyl)-4-octyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2654410.png)
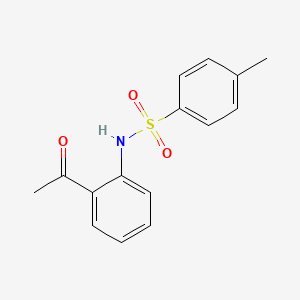
![N-(benzo[d]thiazol-6-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2654412.png)

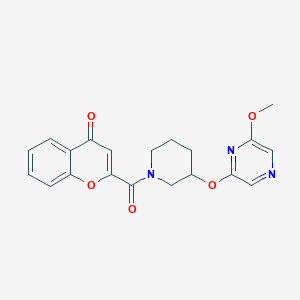
![3-Methoxy-4-[2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2654418.png)
![3-[5-Methylisoxazol-3-yl]acrylic acid ethyl ester](/img/structure/B2654420.png)
![N-[4-[(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2654421.png)
![1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2654423.png)
![7-[(4-Chlorophenyl)methylthio]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2654424.png)
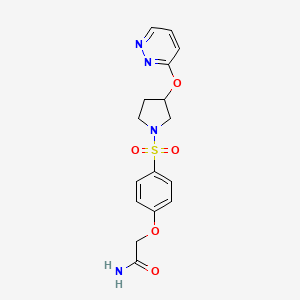
![O-(4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl) N,N-dimethylcarbamothioate](/img/structure/B2654429.png)
